![molecular formula C25H26FN7O3S2 B2480440 4-butoxy-N-((4-(4-fluorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 389070-80-8](/img/structure/B2480440.png)
4-butoxy-N-((4-(4-fluorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including condensation, cyclization, and substitution reactions. For instance, the synthesis of thiadiazole and triazole derivatives often starts with the preparation of specific acylthiosemicarbazides, followed by reactions with isothiocyanates and subsequent cyclization with triethylamine or orthophosphoric acid to form the respective rings (Salgın-Gökşen et al., 2007). Microwave-assisted synthesis methods have also been employed to enhance the efficiency of synthesizing similar compounds, indicating the versatility and adaptability of the synthetic routes for these molecules (Tiwari et al., 2017).
Molecular Structure Analysis
Structural elucidation of such compounds typically involves a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry, complemented by elemental analysis. X-ray crystallography provides detailed insights into the molecular and crystal structure, revealing the spatial arrangement of atoms and the presence of specific intermolecular interactions that can influence the compound's reactivity and properties (Kariuki et al., 2021).
Chemical Reactions and Properties
The presence of various functional groups, such as the thiadiazole, triazole, and benzamide moieties, imparts a wide range of chemical reactivity to these compounds. They can undergo nucleophilic substitution, addition reactions, and cyclization, offering pathways to derive numerous analogs with potential biological activities. The fluorophenyl groups may enhance the molecule's lipophilicity, potentially influencing its biological activity and distribution (Moreno-Fuquen et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for the application of these compounds. These properties are influenced by the molecular structure, particularly the presence of substituents that can impact the compound's polarity, intermolecular forces, and overall stability. For instance, modifications on the thiadiazole and triazole rings can significantly affect the compound's solubility in various solvents, critical for its application in chemical and biological assays (Ikemoto et al., 2005).
Scientific Research Applications
Biological Activity and Antimicrobial Applications
Research has demonstrated that compounds containing thiadiazole and triazol rings exhibit significant biological activities. For instance, molecules integrating 1,3,4-thiadiazole and 1,2,4-triazole structures have been explored for their antimicrobial properties. The investigation into hybrid molecules containing penicillanic acid or cephalosporanic acid moieties alongside these rings revealed notable antimicrobial, antilipase, and antiurease activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013). This suggests the potential for the subject compound to serve in antimicrobial applications, given its structural similarities.
Anticancer and Antioxidant Potential
Compounds with the thiadiazole moiety have also been explored for their anticancer properties. A study on novel thiadiazole derivatives showcased their promise as potent anticancer agents, emphasizing the significant role that the structural makeup plays in determining biological activity (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017). Additionally, fluorophenyl compounds have been associated with antioxidative and anticancer activities, pointing to a multifaceted potential for the molecule to contribute to ongoing research and therapeutic development in oncology and free radical science (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010).
Nematicidal Activities
The integration of 1,3,4-thiadiazole and 1,2,4-oxadiazole derivatives has been shown to yield compounds with nematicidal activities, offering a novel approach to addressing pest control in agricultural practices. Specifically, derivatives exhibiting good nematocidal activity against Bursaphelenchus xylophilus were identified, highlighting the potential agricultural applications of such chemical structures (Liu, Wang, Zhou, & Gan, 2022).
Synthetic Methodologies
The synthesis and modification of compounds bearing thiadiazole and triazol rings, as well as fluorophenyl groups, have been extensively studied, providing a foundation for developing new compounds with enhanced biological or chemical properties. Advanced synthetic methodologies, including microwave-assisted synthesis, have facilitated the creation of diverse derivatives with potential applications in medicinal chemistry and material science (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
properties
IUPAC Name |
4-butoxy-N-[[4-(4-fluorophenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN7O3S2/c1-3-4-13-36-20-11-5-17(6-12-20)23(35)27-14-21-30-32-25(33(21)19-9-7-18(26)8-10-19)37-15-22(34)28-24-31-29-16(2)38-24/h5-12H,3-4,13-15H2,1-2H3,(H,27,35)(H,28,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAPQZWASRDKJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NN=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN7O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-((4-(4-fluorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide |
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